molecular formula C20H37KO4 B12655829 Potassium carboxylatomethyl stearate CAS No. 62701-02-4

Potassium carboxylatomethyl stearate

Cat. No.: B12655829
CAS No.: 62701-02-4
M. Wt: 380.6 g/mol
InChI Key: CENDLXXXKOPCBM-UHFFFAOYSA-M
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Description

Potassium carboxylatomethyl stearate is a metal-organic compound, a salt of potassium and carboxylatomethyl stearic acid. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It is used in various industrial applications due to its unique properties, such as its ability to act as an emulsifier and lubricant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium carboxylatomethyl stearate can be synthesized by reacting carboxylatomethyl stearic acid with potassium hydroxide in an alcoholic solution. The reaction typically involves heating the mixture to ensure complete dissolution and reaction of the components. The product is then purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where carboxylatomethyl stearic acid is mixed with potassium hydroxide. The reaction is carried out under controlled temperatures and pressures to optimize yield and purity. The final product is often obtained in the form of colorless crystals.

Chemical Reactions Analysis

Types of Reactions

Potassium carboxylatomethyl stearate undergoes several types of chemical reactions, including:

    Hydrolysis: When exposed to water, it can hydrolyze to form carboxylatomethyl stearic acid and potassium hydroxide.

    Saponification: In the presence of a strong base, it can undergo saponification to produce glycerol and potassium salts of fatty acids.

    Esterification: It can react with alcohols to form esters and water.

Common Reagents and Conditions

    Hydrolysis: Water and heat.

    Saponification: Strong bases such as sodium hydroxide or potassium hydroxide.

    Esterification: Alcohols and acid catalysts.

Major Products Formed

    Hydrolysis: Carboxylatomethyl stearic acid and potassium hydroxide.

    Saponification: Glycerol and potassium salts of fatty acids.

    Esterification: Esters and water.

Scientific Research Applications

Potassium carboxylatomethyl stearate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food products.

Mechanism of Action

The mechanism of action of potassium carboxylatomethyl stearate involves its ability to interact with various molecular targets. As an emulsifier, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Potassium stearate: A similar compound that is also a potassium salt of a fatty acid, used primarily as an emulsifier and lubricant.

    Sodium stearate: Another metallic soap, but with sodium instead of potassium, commonly used in soap production.

    Calcium stearate: A calcium salt of stearic acid, used as a stabilizer and lubricant in plastics and rubber.

Uniqueness

Potassium carboxylatomethyl stearate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced emulsifying capabilities and specific interactions with biological membranes. This makes it particularly useful in applications where these properties are desired.

Properties

CAS No.

62701-02-4

Molecular Formula

C20H37KO4

Molecular Weight

380.6 g/mol

IUPAC Name

potassium;2-octadecanoyloxyacetate

InChI

InChI=1S/C20H38O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22;/h2-18H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

CENDLXXXKOPCBM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)[O-].[K+]

Origin of Product

United States

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